3-Chloro-2-methylimidazo[1,2-b]pyridazine
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Overview
Description
3-Chloro-2-methylimidazo[1,2-b]pyridazine is a heterocyclic aromatic organic compound belonging to the imidazo[1,2-b]pyridazine family This compound features a fused imidazo[1,2-b]pyridazine ring system with a chlorine atom at the 3-position and a methyl group at the 2-position
Mechanism of Action
Target of Action
3-Chloro-2-methylimidazo[1,2-b]pyridazine is a derivative of imidazo[1,2-a]pyridines , which are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The primary targets of these compounds are often associated with infectious diseases, such as tuberculosis .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that this compound may interact with its targets in a similar manner, leading to the inhibition of bacterial growth.
Biochemical Pathways
It’s worth noting that imidazo[1,2-a]pyridine derivatives are often involved in radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Pharmacokinetics
Similar compounds have been reported to display pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Similar compounds have shown significant in vitro anti-tb activity against replicating and non-replicating bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-methylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-chloro-3-methylpyridazine with a suitable nitrogen-containing compound under high-temperature conditions. Another approach involves the reaction of 2-chloro-3-methylpyridazine with hydrazine followed by cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of catalysts and solvents can significantly impact the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-methylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted imidazo[1,2-b]pyridazine derivatives.
Scientific Research Applications
3-Chloro-2-methylimidazo[1,2-b]pyridazine has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research has explored its use in drug discovery, particularly in the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-Chloro-2-methylimidazo[1,2-b]pyridazine is structurally similar to other imidazo[1,2-b]pyridazine derivatives, such as 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine and 2-chloro-3-methylimidazo[1,2-b]pyridazine. its unique substitution pattern at the 3- and 2-positions imparts distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
3-chloro-2-methylimidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-7(8)11-6(10-5)3-2-4-9-11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHBPALXJRBGLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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